Raleukin;AMG-719 -

Raleukin;AMG-719

Catalog Number: EVT-14231725
CAS Number:
Molecular Formula: C20H23N5O7S2
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raleukin, also known as AMG-719, is a recombinant, nonglycosylated human interleukin-1 receptor antagonist. It is primarily utilized in therapeutic contexts to inhibit the activity of interleukin-1, a cytokine involved in inflammatory responses. Raleukin has garnered attention for its potential applications in treating various inflammatory diseases and enhancing tumor growth inhibition in combination therapies, particularly in peptide vaccinations and β-(1-3),(1-6)-D-glucan treatments .

Source and Classification

Raleukin is derived from recombinant DNA technology, allowing for the production of a pure form of the interleukin-1 receptor antagonist. It falls under the category of biological agents specifically targeting cytokine signaling pathways. The compound is classified as an immunomodulator due to its role in modulating immune responses by blocking interleukin-1 activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Raleukin involves recombinant DNA technology where the gene encoding the human interleukin-1 receptor antagonist is inserted into a suitable expression vector. This vector is then introduced into host cells (such as Escherichia coli or mammalian cells) which produce the protein. Following expression, Raleukin undergoes purification processes including:

  • Cell Lysis: Breaking open the cells to release the recombinant protein.
  • Affinity Chromatography: Utilizing specific binding properties to isolate Raleukin from other cellular proteins.
  • Filtration and Dialysis: Removing impurities and concentrating the protein solution.

These methods ensure that Raleukin is produced in a form that is suitable for therapeutic use .

Molecular Structure Analysis

Structure and Data

Raleukin has a complex molecular structure characterized by its specific amino acid sequence that enables it to bind effectively to interleukin-1 receptors. The molecular formula for Raleukin is C143H226N38O39C_{143}H_{226}N_{38}O_{39}, with a molecular weight of approximately 3060 g/mol.

Structural Data:

  • IUPAC Name: Not applicable as it is a protein.
  • InChI Key: Not applicable as it is a protein.
  • Canonical SMILES: Not applicable as it is a protein.

The structural conformation of Raleukin allows for high specificity towards interleukin-1 receptors, facilitating its antagonistic effects .

Chemical Reactions Analysis

Reactions and Technical Details

Raleukin primarily functions through competitive inhibition of interleukin-1 by binding to its receptor without activating it. This mechanism prevents downstream signaling pathways associated with inflammation and immune response activation. The reactions involved include:

  • Binding Reaction: Raleukin binds to the interleukin-1 receptor, blocking the natural ligand.
  • Inhibition Reaction: The binding prevents interleukin-1 from initiating its signaling cascade, thus inhibiting inflammatory responses.

These interactions are critical for its therapeutic effects in conditions characterized by excessive inflammation .

Mechanism of Action

Process and Data

Raleukin acts by competitively inhibiting interleukin-1 from binding to its receptor. This blockade leads to:

  1. Reduction of Inflammatory Cytokines: By inhibiting interleukin-1 signaling, Raleukin reduces the production of other pro-inflammatory cytokines.
  2. Modulation of Immune Responses: It alters immune cell activity, leading to decreased inflammation and potential therapeutic benefits in autoimmune diseases.

The efficacy of Raleukin has been demonstrated in various preclinical studies where it enhanced tumor growth inhibition when used alongside other immunotherapeutic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raleukin exhibits several important physical and chemical properties relevant to its function:

These properties are crucial for ensuring the compound's effectiveness and safety during therapeutic applications .

Applications

Scientific Uses

Raleukin has diverse applications in scientific research and clinical settings:

  • Inflammatory Diseases: Used in studies aimed at understanding and treating conditions like rheumatoid arthritis, gout, and other inflammatory disorders.
  • Cancer Therapy: Investigated for its role in enhancing anti-tumor immunity when combined with vaccines or other immunotherapies.
  • Research Tool: Serves as an important tool in cytokine research, helping elucidate the roles of interleukin-1 in various biological processes.
Molecular Mechanisms of IL-1 Receptor Antagonism

Competitive Inhibition Dynamics at the IL-1 Receptor Interface

Raleukin (AMG-719), also known as anakinra, functions as a high-affinity decoy receptor for interleukin-1 (IL-1). It binds competitively to the IL-1 receptor type I (IL-1RI) with a stoichiometry of 1:1, preventing the docking of pro-inflammatory cytokines IL-1α and IL-1β. This competition arises from Raleukin’s structural mimicry of endogenous IL-1Ra, allowing it to occupy the receptor’s ligand-binding domain without triggering downstream signal transduction. Studies confirm that Raleukin achieves >90% receptor occupancy at therapeutic concentrations, creating a molar excess (10- to 100-fold) over IL-1 ligands necessary to overcome the "spare receptor effect" inherent in IL-1 signaling [7]. The blockade is reversible and concentration-dependent, with equilibrium dissociation constants (KD) in the low nanomolar range, ensuring sustained inhibition of IL-1-driven inflammation [1] [6].

Structural Determinants of Receptor Binding Affinity and Specificity

Raleukin’s binding specificity is governed by its recombinant, non-glycosylated structure produced via Escherichia coli expression systems. It comprises a single polypeptide chain of 153 amino acids with a molecular weight of 17.3 kDa (chemical formula: C759H1186N208O232S10) [3] [9]. Key structural features include:

  • N-terminal methionine extension: Enhances stability but reduces glycosylation compared to endogenous IL-1Ra, slightly altering pharmacokinetics without compromising receptor affinity [6] [9].
  • Conserved β-barrel core: Facilitates interaction with IL-1RI’s immunoglobulin-like domains through hydrophobic residues (e.g., Val47, Trp16), mimicking IL-1β’s binding interface [6].
  • Electrostatic complementarity: Positively charged residues (Arg11, Lys93) form salt bridges with IL-1RI’s acidic patches, achieving a binding affinity ~500-fold higher than IL-1β’s dissociation constant [3] [6].

Table 1: Structural and Binding Characteristics of Raleukin

PropertyValueBiological Significance
Molecular Weight17,257.6 DaOptimal for tissue penetration
Binding Affinity (KD)0.1–1 nMEnsures high receptor occupancy
Isoelectric Point~5.2Enhances solubility at physiological pH
Half-life4–6 hoursRequires frequent dosing in vivo

Modulation of Downstream Pro-Inflammatory Signaling Cascades (NF-κB, MAPK)

By antagonizing IL-1RI, Raleukin suppresses canonical NF-κB activation, a master regulator of inflammation. IL-1RI blockade prevents recruitment of the IL-1 receptor accessory protein (IL-1RAcP), halting IκB kinase (IKK) complex assembly. Consequently, IκBα degradation is reduced, retaining NF-κB dimers (p50/p65) in the cytoplasm [8]. In melanoma models, Raleukin indirectly inhibits constitutive NF-κB activity, downregulating chemokines like CXCL1 by >50% .

Simultaneously, Raleukin attenuates MAPK pathways (ERK1/2, p38, JNK). IL-1RI antagonism reduces phosphorylation of TAK1, a kinase upstream of MAPK cascades. This dual inhibition synergistically suppresses pro-inflammatory gene expression:

  • NF-κB target genes: COX-2, IL-6, ICAM-1
  • MAPK target genes: c-Fos, c-Jun, matrix metalloproteinases [8]

In human synovial fibroblasts, pre-treatment with Raleukin (1 µg/mL) reduced IL-1β-induced prostaglandin E2 (PGE2) by >80%, confirming disruption of both NF-κB and MAPK-mediated eicosanoid production [7].

Cross-Regulatory Effects on IL-6, TNF-α, and Chemokine Networks

Raleukin exerts transcriptional reprogramming beyond direct IL-1 signaling. By inhibiting NF-κB, it downregulates:

  • IL-6 synthesis: 70% reduction in serum IL-6 in murine transplant models [2] [7].
  • TNF-α amplification loops: Prevents TNF-α-induced IL-1 secretion, breaking cyclic inflammation [4] [7].
  • Chemokine networks: Suppresses CXCL1/CXCL8 production, reducing neutrophil infiltration by 60% in tumor microenvironments [3] .

Notably, Raleukin’s effects are hierarchically prioritized: IL-1 blockade indirectly dampens TNF-α and IL-6 more potently than direct inhibitors of those cytokines, as IL-1 sits upstream of multiple inflammatory cascades [4] [7].

Table 2: Inflammatory Mediators Modulated by Raleukin

MediatorChangeFunctional Outcome
IL-6↓ 70%Reduced acute-phase response
TNF-α↓ 45%Decreased macrophage activation
CXCL1↓ 60%Impaired neutrophil chemotaxis
PGE2↓ 80%Mitigated pain and vasodilation

Properties

Product Name

Raleukin;AMG-719

IUPAC Name

(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H23N5O7S2

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1

InChI Key

HMLGSIZOMSVISS-JLNJYSSUSA-N

Canonical SMILES

CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Isomeric SMILES

CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.